molecular formula C9H9IN2 B12636993 4-Amino-2-ethyl-3-iodobenzonitrile

4-Amino-2-ethyl-3-iodobenzonitrile

Katalognummer: B12636993
Molekulargewicht: 272.09 g/mol
InChI-Schlüssel: FKBDFJQAJJCIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-ethyl-3-iodobenzonitrile is an organic compound with the molecular formula C9H9IN2 It is a derivative of benzonitrile, featuring an amino group, an ethyl group, and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethyl-3-iodobenzonitrile typically involves the iodination of 4-Amino-2-ethylbenzonitrile. One common method includes the reaction of 4-Amino-2-ethylbenzonitrile with iodine and a suitable oxidizing agent, such as silver sulfate, in an organic solvent like ethanol. The reaction is carried out at room temperature for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-ethyl-3-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Amino-2-ethyl-3-azidobenzonitrile, while oxidation with potassium permanganate would yield 4-Nitro-2-ethyl-3-iodobenzonitrile.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-ethyl-3-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Amino-2-ethyl-3-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would be related to its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-3-iodobenzonitrile
  • 4-Amino-2-iodobenzonitrile
  • 4-Amino-2-ethylbenzonitrile

Uniqueness

4-Amino-2-ethyl-3-iodobenzonitrile is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.

Eigenschaften

Molekularformel

C9H9IN2

Molekulargewicht

272.09 g/mol

IUPAC-Name

4-amino-2-ethyl-3-iodobenzonitrile

InChI

InChI=1S/C9H9IN2/c1-2-7-6(5-11)3-4-8(12)9(7)10/h3-4H,2,12H2,1H3

InChI-Schlüssel

FKBDFJQAJJCIEM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1I)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.